N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Description

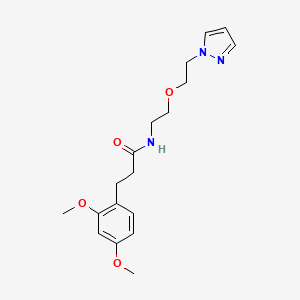

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a 2,4-dimethoxyphenyl group at the carbonyl terminus and a pyrazole-containing ethoxyethyl chain at the amine terminus.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-23-16-6-4-15(17(14-16)24-2)5-7-18(22)19-9-12-25-13-11-21-10-3-8-20-21/h3-4,6,8,10,14H,5,7,9,11-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPFMJXDEJCDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

-

Antiinflammatory Activity

- Research indicates that compounds with pyrazole scaffolds exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

- Antitumor Effects

- Antimicrobial Activity

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aryl group, side chain, and heterocyclic components. Below is a detailed comparison:

Aryl Group Variations

- 3-(2,4-Dimethoxyphenyl)propanamide Derivatives

- Retains the 2,4-dimethoxyphenyl group but replaces the pyrazole-ethoxyethyl chain with an imidazole-pyridinyl moiety.

- Demonstrated as a CK2 kinase inhibitor, highlighting the role of dimethoxyphenyl in kinase binding .

- Examples: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide, N-(benzothiazole-2-yl)-2-phenylacetamide

- Replace dimethoxyphenyl with chlorophenyl or phenyl groups, showing how aryl electronegativity impacts target selectivity .

Side Chain and Heterocyclic Modifications

- Pyrazole-Containing Analogs N-(2-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide ():

- Substitutes the dimethoxyphenyl group with an aminophenyl and replaces the ethoxyethyl chain with a direct pyrazole linkage.

- Illustrates the importance of the ethoxyethyl spacer in enhancing solubility or conformational flexibility .

- Replaces dimethoxyphenyl with a phenylthio group and incorporates a furan-pyrazole side chain.

Demonstrates how sulfur-containing groups may influence redox properties or metal coordination .

- Non-Pyrazole Heterocycles Triazole and Oxadiazole Derivatives ():

- Example: 2-(3-Chlorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

- Substitutes pyrazole with triazole or oxadiazole rings, which may alter hydrogen-bonding capacity or metabolic stability .

Functional Group Impact

- Methoxy vs.

- Spacer Length and Flexibility

Data Table: Structural and Functional Comparison

Key Findings and Implications

Aryl Group Influence : The 2,4-dimethoxyphenyl group (target compound) offers electron-donating effects, contrasting with halogenated analogs (e.g., ), which may enhance target binding through hydrophobic or π-π interactions.

Heterocyclic Diversity : Pyrazole (target compound) provides a balance of hydrogen-bonding and rigidity, while triazole/oxadiazole derivatives () introduce stronger hydrogen-bond acceptors.

Side Chain Flexibility : Ethoxyethyl spacers may improve bioavailability compared to shorter chains () by reducing steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.